

Technical Support Center: 10074-G5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 10074-G5

Cat. No.: B1663895

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Welcome to the technical support center for the c-Myc inhibitor, **10074-G5**. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues during experimentation. All quantitative data is summarized for clarity, and detailed experimental protocols for key assays are provided.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **10074-G5**?

A1: **10074-G5** is a small molecule inhibitor that targets the c-Myc oncoprotein. It functions by binding to the basic helix-loop-helix leucine zipper (bHLH-ZIP) domain of c-Myc, thereby preventing its heterodimerization with its obligate partner, Max.^{[1][2]} This disruption of the c-Myc/Max complex inhibits the transcriptional activity of c-Myc, which is crucial for cell cycle progression, proliferation, and metabolism.^[1]

Q2: What are the known on-target binding affinities and cellular potencies of **10074-G5**?

A2: The binding affinity and inhibitory concentrations of **10074-G5** have been characterized in various assays. A summary of these values is presented in the table below.

Q3: Does **10074-G5** have any known off-target effects?

A3: While a comprehensive off-target profile from a broad kinase or proteomics screen is not readily available in the public domain, some off-target activities and context-specific effects have been reported. Notably, **10074-G5** has been shown to interact with N-Myc, a close

homolog of c-Myc, albeit with a lower affinity.[3] Additionally, it has been observed to induce the expansion of hematopoietic stem and progenitor cells and upregulate the homology-directed repair (HDR) modulator Rad51.[4] It also limits the proliferation of bone marrow-derived mesenchymal stem cells but does not affect the proliferation kinetics of endothelial cells, fibroblasts, or adipose-derived mesenchymal stem cells.[4]

Q4: What is the difference in the binding site of **10074-G5** compared to another common c-Myc inhibitor, 10058-F4?

A4: **10074-G5** and 10058-F4 both inhibit c-Myc/Max dimerization but bind to distinct sites on the c-Myc protein. **10074-G5** binds to residues 363-381 of c-Myc, which is at the junction of the basic domain and helix 1.[5][6] In contrast, 10058-F4 binds to residues 402-412, located at the junction of helix 2 and the ZIP domain.[5][6] This difference in binding sites may contribute to potentially different off-target effect profiles.

Q5: What is the reported in vivo efficacy of **10074-G5**?

A5: In vivo studies in mice with Daudi xenografts showed that **10074-G5** had no significant effect on tumor growth when administered intravenously.[2][7] This lack of efficacy is likely due to its rapid metabolism, resulting in insufficient tumor concentrations to inhibit c-Myc/Max dimerization effectively.[2][7] The plasma half-life in mice is approximately 37 minutes.[7][8]

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Unexpected Cell Proliferation or Differentiation	The observed effect may be an off-target activity of 10074-G5. For instance, it is known to induce hematopoietic stem cell expansion. [4]	- Confirm the effect is dose-dependent. - Investigate downstream markers of pathways known to be affected by 10074-G5 off-targets (e.g., Rad51 expression). - Consider using a structurally different c-Myc inhibitor, such as 10058-F4, as a control to see if the phenotype is specific to 10074-G5.
High Levels of Apoptosis in Cell Lines Not Overexpressing c-Myc	This could indicate a c-Myc-independent cytotoxic effect.	- Perform a dose-response curve to determine the IC50 in your specific cell line. - Analyze markers of common apoptotic pathways to understand the mechanism. - Test the compound in a c-Myc knockout or knockdown version of your cell line, if available.
Inconsistent Results in c-Myc/Max Dimerization Assay	The timing of the assay and the concentration of 10074-G5 are critical. Inhibition of dimerization can be transient.	- Optimize the incubation time with 10074-G5. Reports show significant inhibition at 4 hours, which is maintained through 24 hours in Daudi cells. [1] - Ensure the concentration of 10074-G5 is sufficient. Cellular IC50 values are in the mid-micromolar range.
Lack of In Vivo Efficacy Despite In Vitro Potency	10074-G5 is known to have poor pharmacokinetic properties, including rapid metabolism. [2] [7]	- If in vivo experiments are necessary, consider using a more metabolically stable analog if available. - For mechanistic studies, in vitro

and ex vivo models are more appropriate for this compound.

Quantitative Data Summary

Table 1: On-Target Binding Affinities and IC50 Values of **10074-G5**

Parameter	Value	Assay/Cell Line	Reference
Kd (c-Myc)	2.8 μ M	Cell-free assay	[1]
Kd (N-Myc)	19.2 μ M	Cell-free assay	[3]
IC50 (c-Myc/Max dimerization)	146 μ M	Cell-free assay	[8]
IC50 (Cell Viability)	15.6 μ M	Daudi Burkitt's lymphoma	[8]
IC50 (Cell Viability)	13.5 μ M	HL-60 promyelocytic leukemia	[8][9]
IC50 (Cell Viability)	22.5 μ M	Kelly neuroblastoma (N-Myc amplified)	[3]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard procedures used to assess the cytotoxicity of **10074-G5**.

Materials:

- Cells of interest (e.g., Daudi, HL-60)
- Complete culture medium
- **10074-G5** stock solution (in DMSO)

- 96-well microtiter plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
- Prepare serial dilutions of **10074-G5** in complete culture medium from the DMSO stock. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
- Remove the old medium from the wells and add 100 µL of the **10074-G5** dilutions or vehicle control (medium with DMSO).
- Incubate the plate for the desired treatment period (e.g., 72 hours).
- Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
- Carefully remove the medium containing MTT.
- Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.

Co-Immunoprecipitation (Co-IP) for c-Myc/Max Interaction

This protocol is a general guideline for assessing the effect of **10074-G5** on the c-Myc/Max interaction.

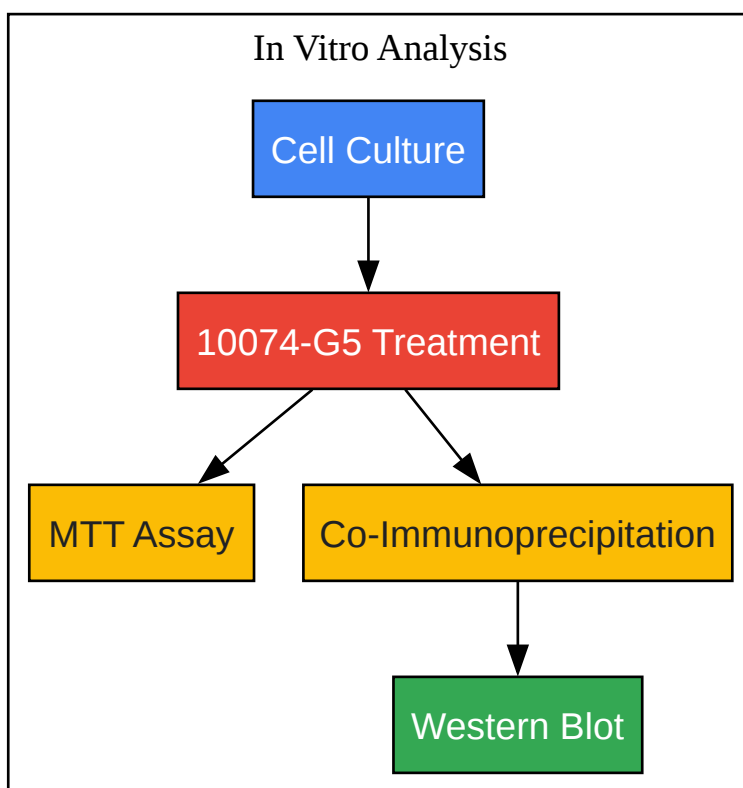
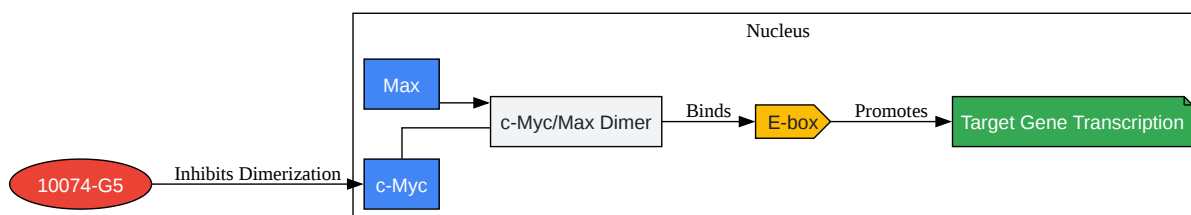
Materials:

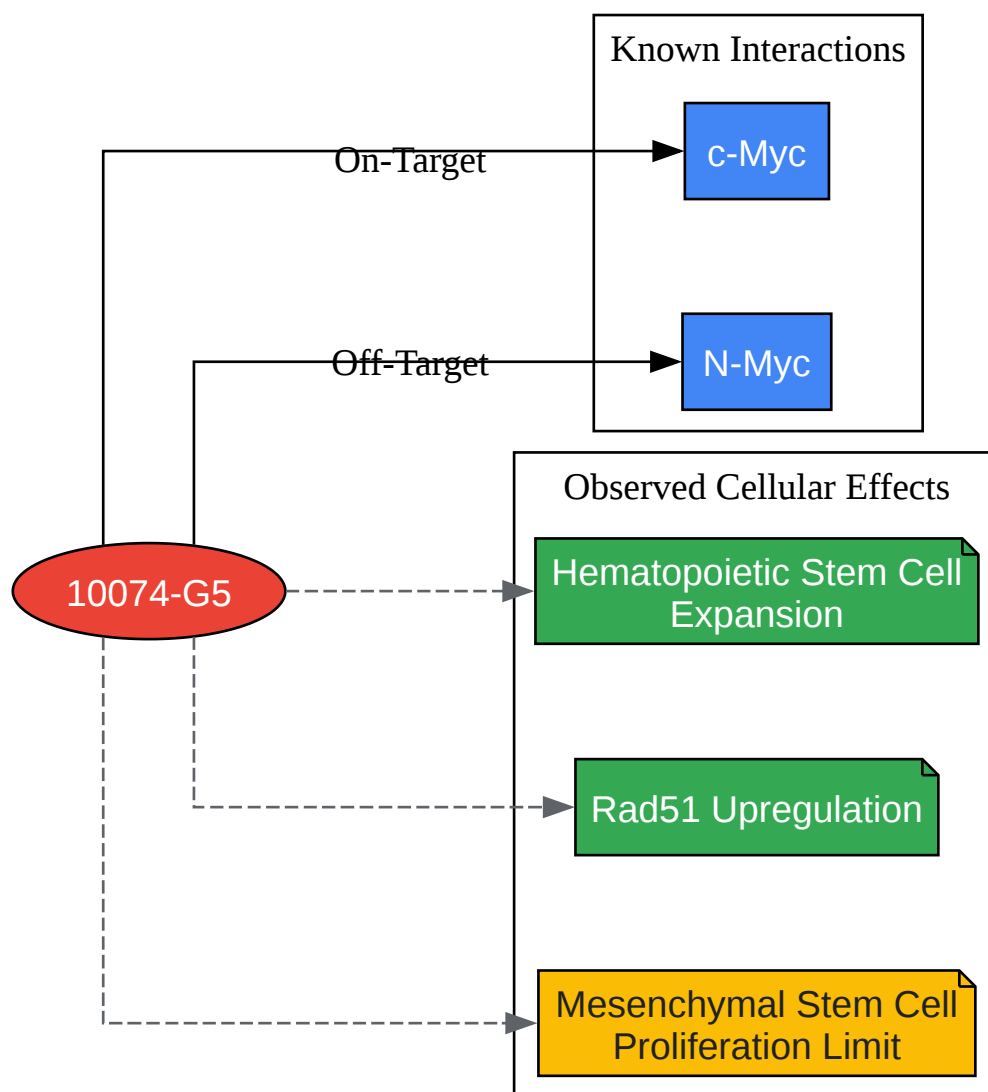
- Cells expressing c-Myc and Max (e.g., Daudi)
- **10074-G5**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Antibody against c-Myc or Max for immunoprecipitation
- Protein A/G magnetic or agarose beads
- Wash buffer (e.g., lysis buffer with lower detergent concentration)
- Elution buffer (e.g., Laemmli sample buffer)
- Antibodies for Western blotting (anti-c-Myc and anti-Max)

Procedure:

- Treat cells with **10074-G5** or vehicle control for the desired time (e.g., 4 or 24 hours).
- Harvest and wash the cells with ice-cold PBS.
- Lyse the cells in ice-cold lysis buffer and centrifuge to pellet cell debris.
- Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
- Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C with gentle rotation.
- Add protein A/G beads and incubate for another 1-2 hours at 4°C.
- Wash the beads several times with wash buffer.
- Elute the protein complexes from the beads by boiling in elution buffer.
- Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both c-Myc and Max.

Visualizations





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- To cite this document: BenchChem. [Technical Support Center: 10074-G5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663895#off-target-effects-of-10074-g5]

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